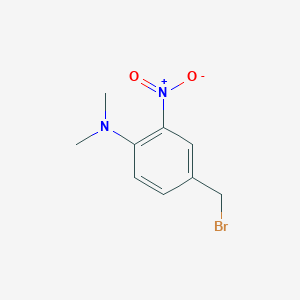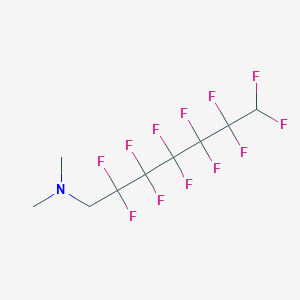
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine: is an organic compound that belongs to the class of perfluoroalkylamines. This compound is characterized by the presence of a perfluoroalkyl chain attached to an amine group, which is further substituted with two methyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine typically involves the reaction of perfluoroheptanoic acid with dimethylamine. The process can be carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding perfluoroalkyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of perfluoroalkylamines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Perfluoroalkyl ketones, perfluoroalkyl carboxylic acids.
Reduction: Lower oxidation state perfluoroalkylamines.
Substitution: Various substituted perfluoroalkylamines.
Scientific Research Applications
N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential as a diagnostic agent in medical imaging due to its unique fluorine content.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine involves its interaction with various molecular targets and pathways. The perfluoroalkyl chain imparts lipophilicity to the compound, allowing it to interact with lipid membranes and proteins. The dimethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylethylamine: An organic compound with a similar structure but lacks the perfluoroalkyl chain, making it less hydrophobic and less chemically stable.
N,N-Dimethyltryptamine: A compound with a different functional group (indole) and used primarily as a psychedelic agent, highlighting the diversity in the applications of dimethylamines.
Uniqueness: N,N-Dimethyl-1H,1H,7H-perfluoroheptanamine is unique due to its perfluoroalkyl chain, which imparts distinct chemical and physical properties such as high thermal stability, chemical inertness, and hydrophobicity. These properties make it suitable for specialized applications in various fields, distinguishing it from other dimethylamines.
Properties
CAS No. |
104312-38-1 |
|---|---|
Molecular Formula |
C9H9F12N |
Molecular Weight |
359.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N,N-dimethylheptan-1-amine |
InChI |
InChI=1S/C9H9F12N/c1-22(2)3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h4H,3H2,1-2H3 |
InChI Key |
WCQWRZKFPUUWMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


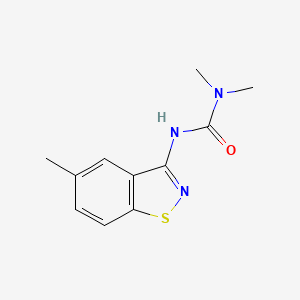
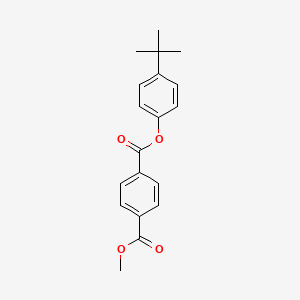

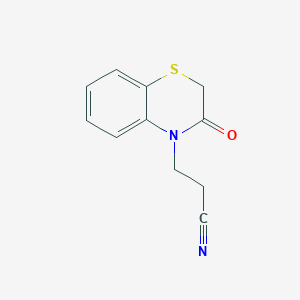
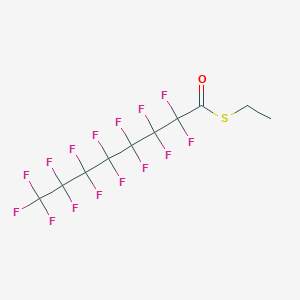
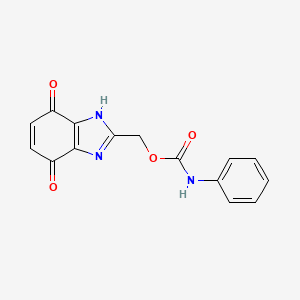
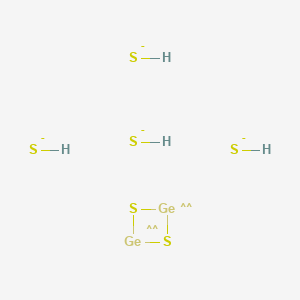
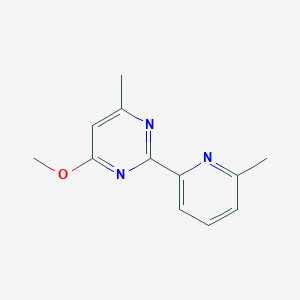

![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
